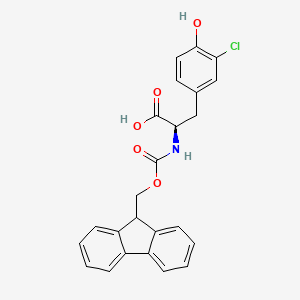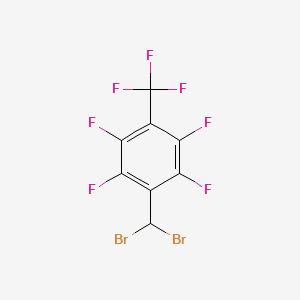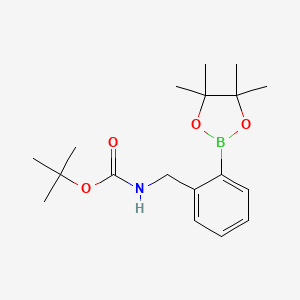
3-(戊烷-3-基)吡咯烷
描述
3-(Pentan-3-yl)pyrrolidine is a chemical compound with the CAS Number: 1249423-87-7 . It has a molecular weight of 141.26 . The IUPAC name for this compound is 3-(1-ethylpropyl)pyrrolidine . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-(Pentan-3-yl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . Another common method is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 3-(Pentan-3-yl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors .Physical And Chemical Properties Analysis
3-(Pentan-3-yl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 141.26 .科学研究应用
二肽基肽酶-4 (DPP-4) 抑制
3-(戊烷-3-基)吡咯烷: 已被确定为一种潜在的 DPP-4 抑制剂 。DPP-4 抑制剂是一类口服降糖药,它们可以阻断负责灭活增血糖素的酶,增血糖素参与葡萄糖稳态的生理调节。这些抑制剂通过延长活性增血糖素水平来治疗 2 型糖尿病,从而增加胰岛素释放并降低循环中的胰高血糖素水平。
CCR3 的拮抗作用
该化合物因其作为 CCR3 新型拮抗剂的作用而受到关注,CCR3 是一种参与过敏性炎症反应的趋化因子受体 。通过抑制 CCR3,3-(戊烷-3-基)吡咯烷可能有助于治疗哮喘和过敏性鼻炎等疾病,在这些疾病中,CCR3-趋化因子相互作用在嗜酸性粒细胞募集到炎症部位中起着重要作用。
癌症治疗
在癌症治疗中,吡咯烷环的修饰,例如在3-(戊烷-3-基)吡咯烷中发现的修饰,在开发选择性雌激素受体降解剂 (SERDs) 中显示出希望 。这些化合物通过促进雌激素受体降解来治疗乳腺癌,从而抑制受体的信号传导和肿瘤生长。
药理学多样性
吡咯烷核心,包括3-(戊烷-3-基)吡咯烷等衍生物,是药物发现中一种通用的支架。 它与广泛的药理活性有关,包括抗菌、抗病毒、抗癌、抗炎、抗惊厥和酶抑制 。这种多样性使其成为开发新型治疗剂的宝贵目标。
抗惊厥和镇痛活性
吡咯烷衍生物已被合成并评估其抗惊厥和镇痛活性。 例如,具有吡咯烷-2,5-二酮杂合结构的化合物已在体内测试,并显示出显著的抗惊厥特性 。
各种疾病的治疗潜力
吡咯烷及其类似物,包括3-(戊烷-3-基)吡咯烷,已被发现具有跨越疾病范围的治疗潜力。 它们已被研究用于作为杀真菌剂、抗生素、抗炎药、降胆固醇药、抗结核药和抗肿瘤药 。
安全和危害
The safety information for 3-(Pentan-3-yl)pyrrolidine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
未来方向
The pyrrolidine ring, including in 3-(Pentan-3-yl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
作用机制
Target of Action
It is known that pyrrolidine-containing compounds, such as 3,4-methylenedioxypyrovalerone (3,4-mdpv), interact with the dopamine (da) circuitry in the brain .
Mode of Action
Similar pyrrolidine-containing compounds have been shown to stimulate the dopaminergic neurotransmission . This stimulation results in an increase in extracellular dopamine levels in the striatum .
Biochemical Pathways
Related pyrrolidine-containing compounds have been shown to affect the dopaminergic and serotonergic pathways . These compounds cause an elevation of extracellular dopamine and serotonin levels in vivo .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Related pyrrolidine-containing compounds have been shown to produce psychostimulant effects mediated by the stimulation of dopaminergic neurotransmission .
Action Environment
It is known that the biological activity of pyrrolidine compounds can be influenced by steric factors and the spatial orientation of substituents .
生化分析
Biochemical Properties
3-(Pentan-3-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs). These interactions can influence the breakdown of neurotransmitters like dopamine and serotonin, thereby affecting their levels in the brain . Additionally, 3-(Pentan-3-yl)pyrrolidine can bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways .
Cellular Effects
The effects of 3-(Pentan-3-yl)pyrrolidine on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating the activity of enzymes like MAOs, 3-(Pentan-3-yl)pyrrolidine can alter the levels of neurotransmitters, impacting cell communication and signaling . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(Pentan-3-yl)pyrrolidine exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with MAOs can result in the inhibition of these enzymes, leading to increased levels of neurotransmitters . Additionally, 3-(Pentan-3-yl)pyrrolidine can interact with receptor proteins, altering their conformation and activity, which in turn affects downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pentan-3-yl)pyrrolidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pentan-3-yl)pyrrolidine remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(Pentan-3-yl)pyrrolidine vary with different dosages in animal models. At low doses, it can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biochemical response .
Metabolic Pathways
3-(Pentan-3-yl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall bioactivity and toxicity .
Transport and Distribution
Within cells and tissues, 3-(Pentan-3-yl)pyrrolidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can affect its biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3-(Pentan-3-yl)pyrrolidine is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
3-pentan-3-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYYXBIULXIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)
![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)
![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)
![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)



![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)
![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)





